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molecular formula C11H10N2O2S B1429561 Phenyl (4-methylthiazol-2-yl)carbamate CAS No. 813445-31-7

Phenyl (4-methylthiazol-2-yl)carbamate

Cat. No. B1429561
M. Wt: 234.28 g/mol
InChI Key: PAYDFOVMXTZFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084620B2

Procedure details

Step 2 A solution of 3-bromo-4-fluoroaniline (250 mg, 1.316 mmol) in THF (6 mL) was stirred on ice and treated with TEA (0.367 mL, 2.63 mmol), then with phenyl 4-methylthiazol-2-ylcarbamate (308 mg, 1.316 mmol) and the resulting solution was stirred at rt for 70 h. The mixture was concentrated and the residue was stirred in 1 M hydrochloric acid, forming a precipitate which was collected by filtration, rinsed with water and dried under vacuum to provide 1-(3-bromo-4-fluorophenyl)-3-(4-methylthiazol-2-yl)urea as an off white solid (400 mg, 92%). 1H NMR (400 MHz, DMSO-d6) δ 9.62 (s, 1H) 7.94 (dd, J=6.3, 2.5 Hz, 1H) 7.37-7.45 (m, 1H) 7.32 (t, J=8.7 Hz, 1H) 6.67 (d, J=1.1 Hz, 1H) 2.23 (d, J=1.1 Hz, 3H). Mass spectrum m/z 330, 332 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
0.367 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:6]=[CH:7][C:8]=1[F:9])[NH2:5].[CH3:10][C:11]1[N:12]=[C:13]([NH:16][C:17](=O)[O:18]C2C=CC=CC=2)[S:14][CH:15]=1>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([NH:5][C:17]([NH:16][C:13]2[S:14][CH:15]=[C:11]([CH3:10])[N:12]=2)=[O:18])[CH:6]=[CH:7][C:8]=1[F:9]

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
BrC=1C=C(N)C=CC1F
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
TEA
Quantity
0.367 mL
Type
reactant
Smiles
Step Three
Name
Quantity
308 mg
Type
reactant
Smiles
CC=1N=C(SC1)NC(OC1=CC=CC=C1)=O

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred in 1 M hydrochloric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
CUSTOM
Type
CUSTOM
Details
forming a precipitate which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
rinsed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C=CC1F)NC(=O)NC=1SC=C(N1)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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